An In-Depth Technical Guide to the Synthesis of Isononyl Alcohol via Octene Hydroformylation
An In-Depth Technical Guide to the Synthesis of Isononyl Alcohol via Octene Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isononyl alcohol, a crucial intermediate in the production of plasticizers, surfactants, and lubricants. The primary industrial route involves a two-step process: the hydroformylation (or oxo synthesis) of octene isomers to produce nonanal, followed by the hydrogenation of the resulting aldehyde to isononyl alcohol. This document details the underlying chemistry, catalytic systems, experimental protocols, and quantitative performance metrics associated with this process.
Process Overview: From Octene to Isononyl Alcohol
The synthesis begins with a feedstock of octene isomers, typically produced from the dimerization of butenes.[1][2] This mixed octene stream is then reacted with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst. This first step, hydroformylation, yields C9 aldehydes, primarily nonanal and its isomers (e.g., 2-methyloctanal).[1][3] The resulting aldehydes are subsequently hydrogenated to produce the final isononyl alcohol product, which is then purified by distillation.[3]
The overall chemical transformation is outlined below:
Step 1: Hydroformylation of Octene C₈H₁₆ + CO + H₂ → C₉H₁₈O
Step 2: Hydrogenation of Nonanal C₉H₁₈O + H₂ → C₉H₂₀O
A schematic of the complete experimental workflow is presented below.
Core Chemistry: The Hydroformylation of Octene
Hydroformylation is one of the most significant industrial processes in homogeneous catalysis.[4] The choice of catalyst is critical and is typically based on either cobalt or rhodium. While cobalt catalysts are less expensive, rhodium-based systems operate under milder conditions (lower pressure and temperature) and generally exhibit higher activity and selectivity towards the desired linear aldehyde product.[5]
Catalytic Systems
Rhodium-Based Catalysts: Modern low-pressure (LP) oxo processes predominantly use rhodium catalysts modified with phosphine ligands.[4] The ligand plays a crucial role in stabilizing the catalyst and influencing its selectivity. Bulky phosphine or phosphite ligands are often employed to favor the formation of the linear nonanal over its branched isomers, which is desirable for producing high-quality plasticizers. A variety of phosphine ligands, such as triphenylphosphine (PPh₃) and self-assembling phosphines like 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP), have been investigated to optimize performance, especially at industrially relevant temperatures (>100 °C).[4][6]
Cobalt-Based Catalysts: Traditional high-pressure processes often utilize cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈). These systems require more stringent operating conditions (e.g., 120–200°C and 4–20 MPa) but remain a viable option.[5] Ligands like phosphine oxides can be used to form a cobalt/phosphine oxide catalyst system in situ.[5]
Quantitative Data on Catalyst Performance
The performance of various catalytic systems in the hydroformylation of 1-octene is summarized below. Key metrics include substrate conversion, selectivity towards aldehydes, and the ratio of linear (n) to branched (iso) aldehyde products.
| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference(s) |
| [Rh(acac)(CO)₂] | DPONP (L6) | 120 | 20 (Syngas) | ~98 | >95 | 98:2 | [4] |
| Rh/PSA-PPh₃ | PPh₃ | 100 | 20 (Syngas) | 96.3 | 98.4 | - | [7] |
| Rh/tppts | TPPTS | 100 | 20 (Syngas) | 29.7 | 31.2 | - | [7] |
| HRh(CO)(PPh₃)₃ | P(OPh)₃ | 90 | 15 (Syngas) | 97 | 95 | 10:1 | [8] |
| Cobalt Compound | Phosphine Oxide | 140-180 | 60-150 | High Yield | - | - | [5] |
| Co-B/TNTs | Triphenylphosphine | 150 | - | 97.4 | 31.6 (Yield) | 70:30 | [9] |
Experimental Protocols
The following sections provide generalized yet detailed protocols for the synthesis of isononyl alcohol based on common laboratory practices for rhodium-catalyzed hydroformylation and subsequent hydrogenation.
Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene
This procedure is based on a typical batch reaction using a rhodium/phosphine catalyst system.
Materials and Equipment:
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls.
-
1-Octene (substrate)
-
Toluene (solvent)
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Isooctane (internal standard for GC analysis)
-
Syngas (1:1 mixture of CO/H₂)
-
Inert gas (Nitrogen or Argon)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned and dried. Add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphine ligand (a typical ligand-to-rhodium molar ratio is 4:1 to 10:1) to the reactor.
-
Addition of Reactants: Under an inert atmosphere, add the solvent (e.g., toluene), the substrate (1-octene), and the internal standard (isooctane).
-
Sealing and Purging: Seal the reactor and purge it several times with the inert gas, followed by purging with syngas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-120°C).[4]
-
Reaction Monitoring: The reaction is typically run for several hours (e.g., 4 hours).[4][7] Monitor the reaction progress by observing the pressure drop due to gas consumption. Samples of the reaction mixture can be carefully withdrawn at intervals through the sampling valve for GC analysis.
-
Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.
-
Product Analysis: Open the reactor and collect the liquid product. Analyze the crude product mixture by GC-FID to determine the conversion of 1-octene and the yield and selectivity of the nonanal isomers.[4]
Protocol 2: Hydrogenation of Nonanal to Isononyl Alcohol
The crude nonanal from the hydroformylation step is hydrogenated to the corresponding alcohol.
Materials and Equipment:
-
High-pressure hydrogenation reactor (can be the same autoclave as above).
-
Crude nonanal mixture.
-
Hydrogenation catalyst (e.g., Raney Nickel, or a supported catalyst like Pd/C or Ru/C).
-
Solvent (e.g., ethanol or isopropanol, if necessary).
-
Hydrogen (H₂) gas.
-
Filtration apparatus.
-
Distillation apparatus.
Procedure:
-
Reactor Charging: Charge the crude nonanal into the high-pressure reactor. If using a slurry catalyst like Raney Nickel, add it to the aldehyde mixture.
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, then purge with hydrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0–6.0 MPa). Heat the reactor to the target temperature (e.g., 50–120°C) while stirring.[10]
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction time can vary from 1 to 5 hours.[10]
-
Cooldown and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. The catalyst is removed by filtration. For slurry catalysts, this is a critical step to ensure a product free of metal contaminants.
-
Purification: The resulting crude isononyl alcohol is purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted aldehyde, solvent, and high-boiling byproducts.[3][11]
Analytical Characterization
The analysis of reactants and products is essential for process optimization. Gas chromatography is the primary technique used.
-
Method: Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Column: A polar column, such as one coated with Carbowax 20M, is suitable for separating the isomeric aldehydes and alcohols. A nonpolar column like squalane can be used for resolving the unreacted octene isomers.[12]
-
Internal Standard: An internal standard such as isooctane or methylcyclopentane is added to the reaction mixture for accurate quantification of products and reactants.[4][12]
-
Sample Preparation: Samples withdrawn from the reactor are typically diluted with a solvent (e.g., methanol or acetone) before injection into the GC.[4]
-
Quantification: The conversion of octene and the selectivity for each product are calculated from the peak areas relative to the internal standard.
The logical relationship between the key analytical steps is depicted in the diagram below.
References
- 1. Isononyl alcohol - Wikipedia [en.wikipedia.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. ISONONYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 4. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 5. CN1303049C - Process for producing isononyl aldehyde from mixed octene and synthetic gas - Google Patents [patents.google.com]
- 6. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN111995496A - Preparation method of isononyl alcohol - Google Patents [patents.google.com]
- 11. Octene, hydroformylation products, high-boiling | 68526-89-6 [chemicalbook.com]
- 12. academic.oup.com [academic.oup.com]
